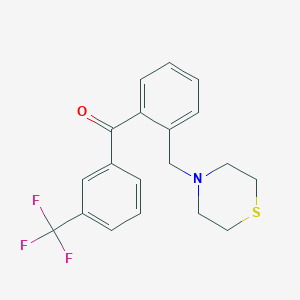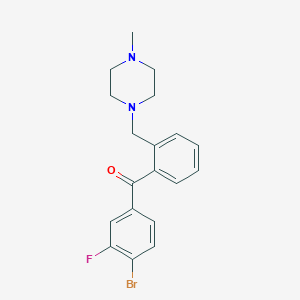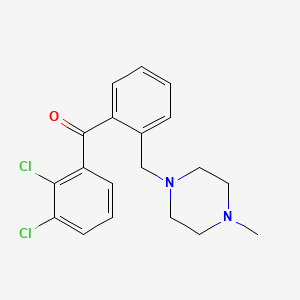
Sodium anisate
概要
説明
Sodium anisate is the sodium salt of p-anisic acid, a naturally occurring compound derived from fennel and star anise. It is primarily used as a preservative in cosmetic and skincare products due to its antimicrobial properties. This compound helps extend the shelf life of products by inhibiting the growth of bacteria and fungi .
作用機序
Target of Action
Sodium anisate, a sodium salt of the plant metabolite p-anisic acid , primarily targets microorganisms present in cosmetic products . It exhibits excellent fungicidal activity , making it a potent antimicrobial agent. It is particularly effective against bacteria such as Propionibacterium acnes, Staphylococcus epidermidis, and Staphylococcus aureus .
Mode of Action
This compound acts by inhibiting the growth of bacteria and reducing the activity of microorganisms on the skin . It also exhibits antioxidant and anti-inflammatory properties , which help soothe irritated skin and protect cells from free radicals and oxidative stress .
Biochemical Pathways
This compound inhibits tyrosinase, an enzyme involved in the initial step of melanin synthesis . This action results in decreased melanin production, helping to combat hyperpigmentation and even out skin tone .
Pharmacokinetics
It is known that this compound can be analyzed using reverse phase (rp) high-performance liquid chromatography (hplc) methods , suggesting that it may be possible to study its pharmacokinetic properties in more detail in the future.
Result of Action
The primary result of this compound’s action is the preservation of cosmetic products . By inhibiting bacterial growth and reducing microorganism activity, this compound helps prolong the shelf-life of these products . Additionally, its antioxidant and anti-inflammatory properties can soothe irritated skin and protect cells from oxidative stress . Its ability to inhibit tyrosinase and decrease melanin production can also help combat hyperpigmentation and even out skin tone .
Action Environment
The action of this compound can be influenced by the environment in which it is used. For instance, the skin microbiota is in constant contact with the surrounding environment, which can alter its eubiotic state . The application of cosmetic products containing this compound can alter the balance of the skin microbiota . This effect may be attributed to many factors, including the residual activity of the preservatives (like this compound) on the skin .
生化学分析
Biochemical Properties
Sodium anisate plays a significant role in biochemical reactions, particularly in the cosmetic and pharmaceutical industries. It exhibits antibacterial properties by inhibiting the growth of bacteria such as Staphylococcus aureus and Propionibacterium acnes . This compound interacts with enzymes like tyrosinase, inhibiting its activity and thereby reducing melanin production . This interaction is crucial for its application in skin-lightening products.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and oxidative stress . This compound can modulate gene expression by inhibiting histone deacetylase 3 (HDAC3), which plays a role in regulating inflammatory responses . Additionally, it impacts cellular metabolism by protecting cells from oxidative damage and maintaining cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the activity of tyrosinase, an enzyme involved in melanin synthesis . This inhibition leads to a decrease in melanin production, making this compound effective in treating hyperpigmentation. This compound also interacts with bacterial cell membranes, disrupting their integrity and leading to bacterial cell death . Furthermore, it modulates gene expression by inhibiting HDAC3, which affects inflammatory pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under various conditions, maintaining its antibacterial and antioxidant properties . Long-term studies have shown that this compound can sustain its effects on cellular function, including its ability to inhibit bacterial growth and reduce oxidative stress . Its stability and efficacy can be influenced by factors such as pH and temperature .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits beneficial effects such as antibacterial activity and reduction of oxidative stress . At high doses, this compound can cause adverse effects, including cytotoxicity and disruption of cellular homeostasis . Threshold effects have been observed, where the compound is effective up to a certain concentration, beyond which its efficacy diminishes and toxicity increases .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as tyrosinase and HDAC3, influencing metabolic flux and metabolite levels . The compound’s antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative damage . This compound also affects the metabolic pathways involved in melanin synthesis, reducing the production of melanin and preventing hyperpigmentation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . This compound can accumulate in specific tissues, particularly the skin, where it exerts its antibacterial and antioxidant effects . Its distribution is influenced by factors such as pH and the presence of other compounds .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its activity. It is primarily found in the cytoplasm and cell membranes, where it interacts with enzymes and other biomolecules . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . This subcellular localization is crucial for its effectiveness in inhibiting bacterial growth and reducing oxidative stress .
準備方法
Synthetic Routes and Reaction Conditions: Sodium anisate is synthesized by neutralizing p-anisic acid with sodium hydroxide. The reaction typically involves dissolving p-anisic acid in a suitable solvent, such as ethanol or water, and then adding sodium hydroxide to form the sodium salt. The reaction is usually carried out at room temperature and under mild conditions .
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar methods. The process involves the controlled addition of sodium hydroxide to a solution of p-anisic acid, followed by purification steps to remove any impurities. The final product is then dried and packaged for use in various applications .
化学反応の分析
Types of Reactions: Sodium anisate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form p-anisic acid.
Reduction: It can be reduced to form p-anisaldehyde.
Substitution: this compound can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other cations
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various cations, such as potassium or ammonium, can be used in substitution reactions
Major Products Formed:
Oxidation: p-Anisic acid
Reduction: p-Anisaldehyde
Substitution: Corresponding salts with different cations
科学的研究の応用
Sodium anisate has a wide range of applications in scientific research, including:
Chemistry: Used as a preservative in chemical formulations to prevent microbial contamination.
Biology: Employed in microbiological studies to inhibit the growth of specific bacteria and fungi.
Medicine: Investigated for its potential antimicrobial properties in treating skin infections and other conditions.
Industry: Utilized in the formulation of cosmetics, skincare products, and personal care items to extend shelf life and maintain product integrity .
類似化合物との比較
Sodium benzoate: Another common preservative used in food and cosmetics.
Sodium levulinate: Often used in combination with sodium anisate for enhanced preservative effects.
Potassium sorbate: Widely used as a preservative in food and personal care products
Comparison:
This compound vs. Sodium benzoate: this compound is derived from natural sources like fennel and star anise, while sodium benzoate is synthesized from benzoic acid.
This compound vs. Sodium levulinate: this compound and sodium levulinate are often used together for synergistic effects.
This compound vs. Potassium sorbate: Potassium sorbate is effective against a broad spectrum of microorganisms, similar to this compound. .
This compound stands out due to its natural origin and compatibility with organic and natural product formulations, making it a valuable ingredient in various applications.
特性
IUPAC Name |
sodium;4-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3.Na/c1-11-7-4-2-6(3-5-7)8(9)10;/h2-5H,1H3,(H,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETSDHMVQHOYPB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
100-09-4 (Parent) | |
| Record name | Sodium anisate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536458 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00201818 | |
| Record name | Sodium anisate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00201818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
536-45-8 | |
| Record name | Sodium anisate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536458 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium anisate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00201818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium anisate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.851 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM ANISATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9WFJ28MV9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 8-[3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-8-oxooctanoate](/img/structure/B1343392.png)

![Ethyl 7-oxo-7-[3-(thiomorpholinomethyl)phenyl]heptanoate](/img/structure/B1343396.png)
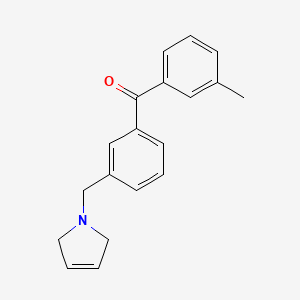

![Ethyl 7-oxo-7-[3-(3-pyrrolinomethyl)phenyl]heptanoate](/img/structure/B1343401.png)
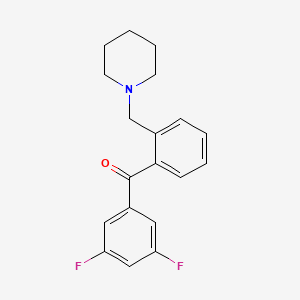

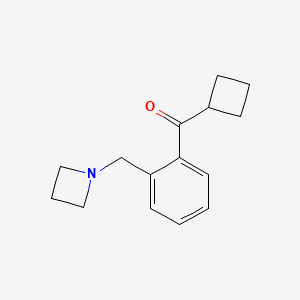
![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-methoxy benzophenone](/img/structure/B1343405.png)
![Ethyl 7-[2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-7-oxoheptanoate](/img/structure/B1343407.png)
